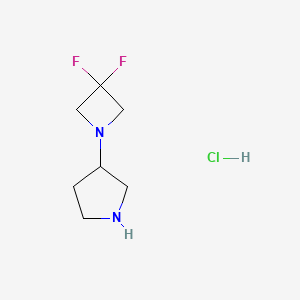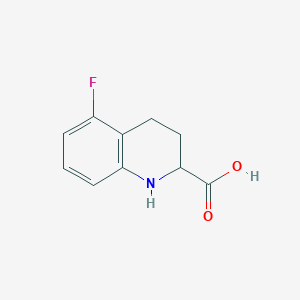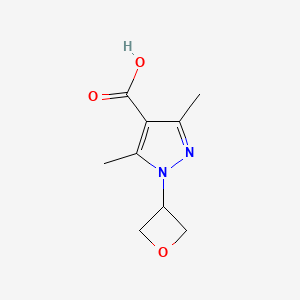
3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 3,5-dimetil-1-(oxetan-3-il)-1H-pirazol-4-carboxílico: es un compuesto heterocíclico que presenta un anillo de pirazol sustituido con un grupo ácido carboxílico, dos grupos metilo y un anillo de oxetano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3,5-dimetil-1-(oxetan-3-il)-1H-pirazol-4-carboxílico típicamente implica la formación del anillo de pirazol seguida de la introducción de los grupos oxetano y ácido carboxílico. Un método común involucra la ciclación de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción de 3,5-dimetil-1H-pirazol con ácido oxetano-3-carboxílico en presencia de un catalizador adecuado puede producir el compuesto deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 3,5-dimetil-1-(oxetan-3-il)-1H-pirazol-4-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional se reemplaza por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados carboxilados, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 3,5-dimetil-1-(oxetan-3-il)-1H-pirazol-4-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y vías metabólicas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3,5-dimetil-1-(oxetan-3-il)-1H-pirazol-4-carboxílico involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido (3,5-dimetil-1-(oxetan-3-il)-1H-pirazol-4-il)borónico
- 3,5-Dimetil-1-(oxetan-3-il)-1H-pirazol
Unicidad: El ácido 3,5-dimetil-1-(oxetan-3-il)-1H-pirazol-4-carboxílico es único debido a la presencia tanto del anillo de oxetano como del grupo ácido carboxílico. Esta combinación de grupos funcionales imparte propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones específicas para las que otros compuestos similares pueden no ser adecuados.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(oxetan-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5-8(9(12)13)6(2)11(10-5)7-3-14-4-7/h7H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
ULUQQMYTYNUXQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2COC2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


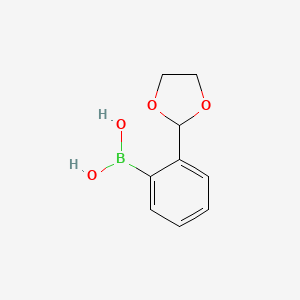
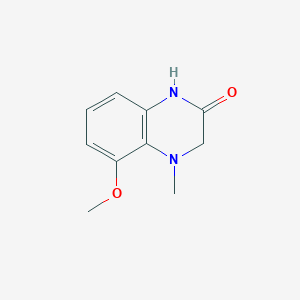
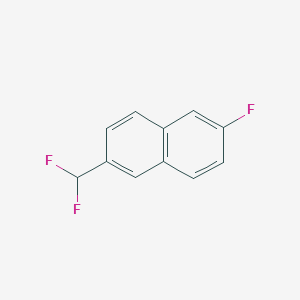




![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
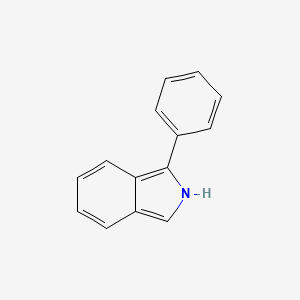
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)


